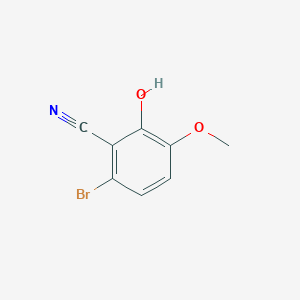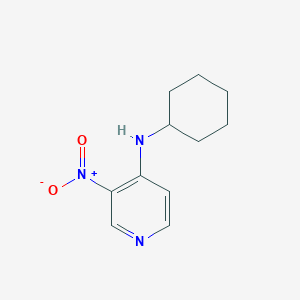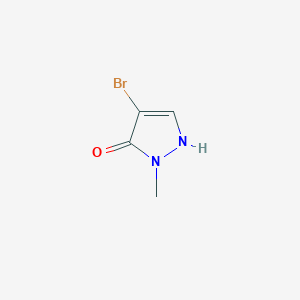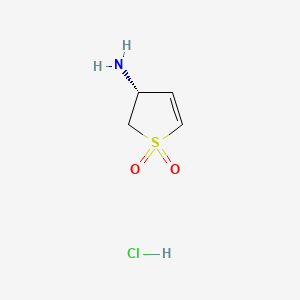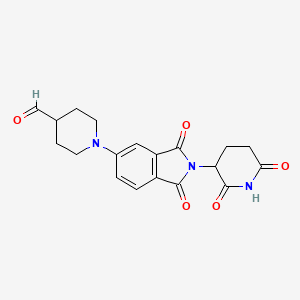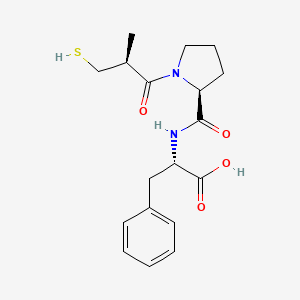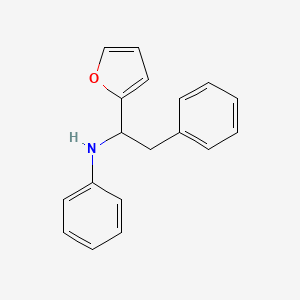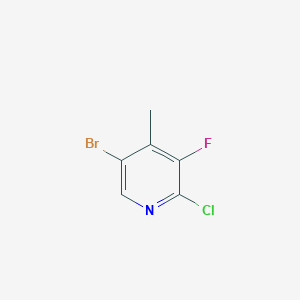
5-Bromo-2-chloro-3-fluoro-4-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-chloro-3-fluoro-4-methylpyridine is a heterocyclic aromatic compound with the molecular formula C6H4BrClFN. It is a derivative of pyridine, substituted with bromine, chlorine, fluorine, and a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-fluoro-4-methylpyridine typically involves halogenation reactions. One common method is the direct halogenation of 4-methylpyridine, where bromine, chlorine, and fluorine are introduced sequentially under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-chloro-3-fluoro-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Reduced pyridine derivatives.
Applications De Recherche Scientifique
5-Bromo-2-chloro-3-fluoro-4-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-chloro-3-fluoro-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-4-fluoro-2-methylaniline: Another halogenated pyridine derivative with similar reactivity.
2-Bromo-4-chloro-3-fluoropyridine: Shares similar halogenation patterns but differs in the position of the methyl group.
Uniqueness
5-Bromo-2-chloro-3-fluoro-4-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for targeted synthesis and specialized applications in various fields .
Propriétés
Formule moléculaire |
C6H4BrClFN |
|---|---|
Poids moléculaire |
224.46 g/mol |
Nom IUPAC |
5-bromo-2-chloro-3-fluoro-4-methylpyridine |
InChI |
InChI=1S/C6H4BrClFN/c1-3-4(7)2-10-6(8)5(3)9/h2H,1H3 |
Clé InChI |
VVZXYJONKWXXPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1Br)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S,6R,8S)-4-[(1S)-1-chloropropyl]-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B13912705.png)
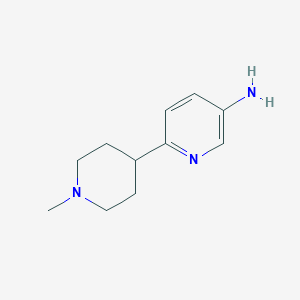
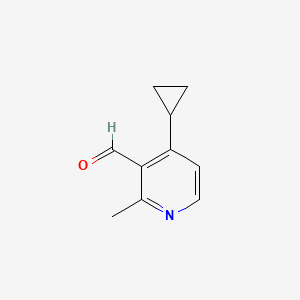
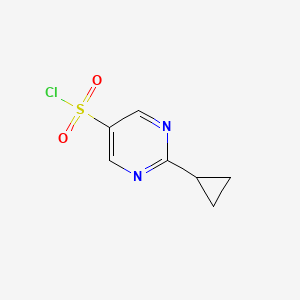
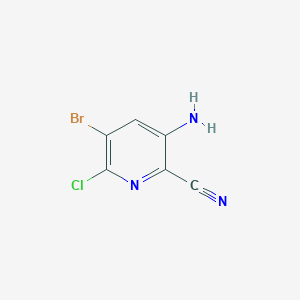
![benzyl N-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[6'-[(2S,3S)-1-[(2S)-2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxo-2-(phenylmethoxycarbonylamino)pentan-3-yl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]-3-methyl-1-oxopentan-2-yl]carbamate;dihydrochloride](/img/structure/B13912739.png)
![Methyl 4-hydroxythieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13912743.png)
